molecular formula C25H29N3O4 B3013277 N-(3,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921578-29-2

N-(3,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B3013277
CAS RN: 921578-29-2
M. Wt: 435.524
InChI Key: NPSWANNIMDWBPY-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic molecule that appears to be related to the class of 2-(quinolin-4-yloxy)acetamides. These compounds have been identified as potent inhibitors of Mycobacterium tuberculosis growth, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.05 µM. They have also been found to be active against drug-resistant strains of tuberculosis and exhibit low toxicity to certain cell lines .

Synthesis Analysis

The synthesis of related compounds, such as 2-(quinolin-4-yloxy)acetamides, involves chemical modifications of lead compounds to enhance their antitubercular activity . Another related synthesis involves the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide to produce furo[3,2-c]quinolin-4(5H)-one heterocycles . Although the specific synthesis of N-(3,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is not detailed in the provided papers, these methods suggest a potential pathway for its synthesis involving palladium-catalyzed reactions or similar cyclization strategies.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single-crystal X-ray diffraction (XRD) and density functional theory (DFT) studies. For instance, novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones have been synthesized and their structures optimized using DFT at the B3LYP/6-31G(d) level, showing good agreement with experimental data . These studies provide insights into the bond lengths, bond angles, and overall geometry of the molecules, which are crucial for understanding their biological activity.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be inferred from their interaction with various electrophiles and nucleophiles. For example, a series of quinoxaline derivatives were prepared based on chemoselective reactions with soft electrophiles . These reactions are essential for the functionalization of the quinoline core and the introduction of various substituents that can modulate the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be explored through frontier molecular orbital (FMO) and molecule electrostatic potential (MEP) analyses. These analyses help to understand the physicochemical properties and relative reactivity of the compounds. For instance, 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were investigated for their electronic charge density concentration, which is predictive of their binding ability in biological receptors . Additionally, the docking of these compounds in the main protease of SARS-CoV-2 suggested efficient binding, with certain substitutions enhancing the binding affinity due to additional interactions such as halogen bonds .

Scientific Research Applications

Structural Aspects and Properties

Research on similar compounds has delved into their structural characteristics and interactions. For instance, studies on isoquinoline derivatives have investigated the formation of gels and crystalline solids when treated with different mineral acids, highlighting the influence of anion structure on gelation and crystalline formation. These compounds have also been noted for their enhanced fluorescence emission when forming host–guest complexes, indicating potential applications in fluorescence-based sensors or bioimaging technologies (Karmakar, Sarma, & Baruah, 2007).

Synthesis Methods

Novel synthesis approaches for quinoline and its derivatives have been developed, such as the Passerini three-component reaction, which offers a versatile and efficient method for creating a wide array of quinoline-based compounds with potential for further functionalization and application in drug development (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Biological Activities and Potential Therapeutic Effects

Several studies have focused on the biological activities of quinoline derivatives, including their antiviral, antiapoptotic, and anticancer properties. For example, a novel anilidoquinoline derivative demonstrated significant therapeutic efficacy in treating Japanese encephalitis through antiviral and antiapoptotic effects (Ghosh et al., 2008). Another study highlighted the synthesis of quinazolinone analogues exhibiting broad-spectrum antitumor activity, suggesting their potential in cancer therapy (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-17-6-5-13-28(15-17)23-12-9-18-7-4-8-21(25(18)27-23)32-16-24(29)26-19-10-11-20(30-2)22(14-19)31-3/h4,7-12,14,17H,5-6,13,15-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSWANNIMDWBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

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